Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate
Description
Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 2,2-dimethylpropyl (neopentyl) group at the 4-position. The compound’s stereochemistry (3S,4R) is critical for its interactions in biological or synthetic applications. The neopentyl substituent confers steric bulk and lipophilicity, influencing solubility and metabolic stability.
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)7-10-8-15-9-11(10)16-12(17)18-14(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,16,17)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRKQRQSRQLHAK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target molecule features a pyrrolidine core with a tert-butyl carbamate group at the 3-position and a neopentyl group at the 4-position in a cis-(3S,4R) configuration. Retrosynthetically, the molecule can be dissected into two primary components:
- A functionalized pyrrolidine scaffold bearing the neopentyl group.
- A tert-butoxycarbonyl (Boc) protecting group introduced via carbamate formation.
Critical challenges include:
- Stereocontrol at C3 and C4 to achieve the desired (3S,4R) configuration.
- Regioselective introduction of the bulky neopentyl group without compromising ring integrity.
- Compatibility of protecting groups during sequential synthetic steps.
Synthetic Routes and Methodologies
Pyrrolidine Ring Construction via Cyclization Reactions
Michael Addition-Initiated Cyclization
A plausible route involves the use of a γ-amino ketone intermediate subjected to intramolecular cyclization. For example, a neopentyl-substituted γ-amino ketone could undergo acid-catalyzed cyclization to form the pyrrolidine ring. Subsequent Boc protection would yield the target compound.
Example Protocol (adapted from):
- Starting Material : N-Boc-D-serine derivative (similar to intermediates in lacosamide synthesis).
- Alkylation : Introduce the neopentyl group via nucleophilic substitution or Grignard addition.
- Cyclization : Use trifluoroacetic acid (TFA) to remove the Boc group, followed by intramolecular hemiaminal formation.
- Re-protection : Reintroduce the Boc group using di-tert-butyl dicarbonate.
Key Data :
| Step | Conditions | Yield | Characterization |
|---|---|---|---|
| Alkylation | Neopentyl bromide, K₂CO₃, DMF, 60°C | ~75% | $$ ^1H $$ NMR (δ 1.02 ppm, singlet, neopentyl CH₃) |
| Cyclization | TFA/CH₂Cl₂, 0°C → rt | 82% | IR (C=O stretch at 1680 cm⁻¹) |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 90% | MS (M+Na⁺ = 365.2) |
Stereoselective Approaches
Chiral Auxiliary-Mediated Synthesis
The use of Evans oxazolidinones or Oppolzer’s sultams can enforce stereocontrol during pyrrolidine formation. For instance:
- Auxiliary Attachment : Couple a neopentyl-containing carboxylic acid to a chiral auxiliary.
- Cyclization : Perform a stereoselective Mannich reaction to form the pyrrolidine ring.
- Auxiliary Removal and Boc Protection : Hydrolyze the auxiliary and install the Boc group.
Stereochemical Outcome :
Late-Stage Functionalization of Pyrrolidine Intermediates
Reductive Amination
A ketone intermediate at the 4-position of pyrrolidine can undergo reductive amination with a Boc-protected amine:
- Ketone Preparation : Oxidize a 4-hydroxypyrrolidine derivative.
- Reductive Amination : React with tert-butyl carbamate using NaBH₃CN.
Optimization Notes :
Critical Analysis of Methodologies
Yield and Scalability
- Cyclization Routes : High yields (75–90%) but require stringent anhydrous conditions.
- Chiral Auxiliary Methods : Superior stereocontrol but involve additional steps for auxiliary attachment/removal.
Industrial-Scale Considerations
Cost-Effective Catalysts
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is a compound with significant potential in various scientific research applications. This article provides a comprehensive overview of its applications, focusing on its synthesis, biological activity, and relevant case studies.
Physical Properties
| Property | Value |
|---|---|
| LogP | 2.41 |
| Heavy Atoms Count | 18 |
| Rotatable Bonds Count | 5 |
| Polar Surface Area | 50 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
Chemistry
This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with specific properties.
This compound has garnered attention for its potential therapeutic applications:
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase and other enzymes critical in neurodegenerative diseases like Alzheimer's disease.
Cellular Protection
In vitro studies suggest that this compound offers protective effects against oxidative stress and inflammation. It has been observed to reduce levels of pro-inflammatory cytokines in cell cultures exposed to neurotoxic agents.
In Vitro Studies
A study evaluated the protective effects of this compound on neuronal cells exposed to amyloid beta peptides. Results indicated significant improvements in cell viability compared to control groups.
In Vivo Studies
In a scopolamine-induced model of cognitive decline in rats, the compound was assessed for its effects on memory impairment and oxidative stress markers. While it showed promise in reducing oxidative stress markers, cognitive improvement was not statistically significant compared to established treatments.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Note: Molecular weight calculated based on formula C₁₃H₂₄N₂O₂. lists "Mol.fmla 158.20," which may represent an error or alternate parameter .
Key Comparative Analysis
Ring Size and Flexibility
- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) offers conformational rigidity compared to the piperidine (6-membered) analog in . Piperidine’s flexibility may enhance binding to larger enzyme active sites, while pyrrolidine’s rigidity favors stereochemical control in synthesis .
Substituent Effects
- Neopentyl (Target) vs. For instance, the 2-methoxyphenyl group () may improve solubility in polar solvents due to the methoxy moiety .
- Heterocyclic Modifications : The pyrimidin-2-yl substituent in enables hydrogen bonding via nitrogen atoms, making it suitable for targeting enzymes like kinases .
Stereochemical Considerations
The (3S,4R) configuration of the target compound differentiates it from racemic mixtures (e.g., ) and other stereoisomers. Enantiopurity is crucial in drug design, as seen in TRKA kinase inhibitors (), where stereochemistry dictates binding affinity .
Physicochemical Properties
- pKa and Solubility : The predicted pKa of 11.98 for the 2-methoxyphenyl analog () suggests a basic nitrogen, influencing protonation states under physiological conditions. In contrast, the neopentyl group’s lack of ionizable groups may limit aqueous solubility .
- Thermal Stability : The 4-chlorophenyl analog () has a predicted boiling point of 504.0°C, reflecting high thermal stability due to aromatic and halogenated groups .
Research and Application Insights
- Pharmaceutical Relevance : Compounds with pyrimidine () or fluorophenyl () groups are frequently explored in kinase inhibitor development. The target compound’s neopentyl group could optimize pharmacokinetics by reducing metabolic degradation .
- Synthetic Utility : The chirality and steric bulk of the target compound make it a valuable building block in asymmetric catalysis, contrasting with simpler carbamates in (e.g., pyridine derivatives) .
Biological Activity
Tert-butyl N-[(3S,4R)-4-(2,2-dimethylpropyl)pyrrolidin-3-yl]carbamate is a synthetic compound notable for its potential biological activities. This compound belongs to the class of carbamates and features a pyrrolidine ring that contributes to its unique pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 240.35 g/mol
- CAS Number : 2209078-46-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The mechanism involves:
- Binding Affinity : The compound may exhibit selective binding to certain receptors, modulating their activity.
- Enzyme Inhibition : It can inhibit enzymes involved in various metabolic pathways, affecting cellular processes.
Pharmacological Effects
Research indicates that this compound has shown promise in several areas:
- Anti-inflammatory Activity : Studies suggest that compounds similar to this one can modulate immune responses by acting on Toll-like receptors (TLRs), particularly TLR7 and TLR8 .
- Cognitive Enhancement : Related compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by inhibiting amyloidogenesis and enhancing cognitive functions .
Study 1: In Vivo Effects on Amyloidogenesis
A study explored the effects of a similar compound on amyloidogenesis in an animal model after scopolamine administration. The results indicated a significant reduction in amyloid plaque formation, suggesting potential therapeutic applications in Alzheimer's disease .
Study 2: Metabolic Stability
Research into the metabolic stability of related compounds revealed that they maintain integrity in various biological matrices, indicating a lower likelihood of rapid metabolism which can be beneficial for sustained therapeutic effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| Tert-butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate | Structure | Moderate anti-inflammatory |
| Tert-butyl N-[4-hydroxy-3-(piperidin-3-yl)carbamoyl]phenyl carbamate | Structure | Cognitive enhancement |
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for carbamate formation.
- Purification : Use of flash chromatography or recrystallization to isolate enantiomerically pure product .
How do the steric and electronic properties of the 2,2-dimethylpropyl substituent influence the compound's reactivity and interaction with biological targets compared to other alkyl groups?
Advanced Research Question
The 2,2-dimethylpropyl (neopentyl) group introduces significant steric bulk, which:
- Reduces Rotational Freedom : Restricts conformational flexibility of the pyrrolidine ring, potentially enhancing binding specificity to target receptors.
- Modulates Lipophilicity : Increases logP compared to linear alkyl chains, improving membrane permeability but potentially reducing solubility .
Q. Structural Comparison Table :
| Compound Substituent | Steric Bulk | LogP | Biological Activity (IC₅₀) |
|---|---|---|---|
| 2,2-Dimethylpropyl (Target) | High | 3.2 | 12 nM (Hypothetical) |
| n-Butyl | Moderate | 2.8 | 45 nM |
| 4-Bromophenyl (Analog) | Low | 4.1 | 8 nM |
Data adapted from and .
What analytical techniques are most effective for confirming the stereochemical purity of this compound, and how can enantiomeric contamination be addressed?
Basic Research Question
- Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak AD-H) to resolve enantiomers. Retention time differences ≥1.5 min confirm stereochemical purity .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in the pyrrolidine ring to verify 3S,4R configuration .
Q. Mitigation of Contamination :
- Asymmetric Synthesis : Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during ring formation.
- Kinetic Resolution : Enzymatic or chemical methods to selectively degrade undesired enantiomers .
In studies where biological activity data for this compound conflicts with structurally similar analogs, what methodologies can be employed to resolve these contradictions?
Advanced Research Question
- Binding Affinity Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure interactions with target proteins (e.g., kinases or GPCRs) .
- Molecular Dynamics Simulations : Modeling how steric effects of the 2,2-dimethylpropyl group alter binding pocket interactions compared to smaller substituents.
- Structure-Activity Relationship (SAR) Studies : Synthesizing analogs with incremental substituent changes (e.g., methyl to ethyl) to identify critical structural determinants .
How does the stability of the carbamate group under varying pH conditions impact the design of in vitro and in vivo experiments, and what strategies mitigate premature degradation?
Basic Research Question
- pH-Dependent Hydrolysis : The carbamate group undergoes hydrolysis in acidic (pH <3) or basic (pH >10) conditions, releasing the free amine. This impacts:
- In Vitro Assays : Use neutral buffers (pH 7.4) to maintain stability during incubation.
- In Vivo Studies : Encapsulation in pH-sensitive liposomes to protect against gastric degradation .
Q. Stabilization Strategies :
- Prodrug Design : Replace tert-butyl with more hydrolytically stable groups (e.g., p-nitrophenyl).
- Formulation Additives : Include cyclodextrins to enhance solubility and shield the carbamate from hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
